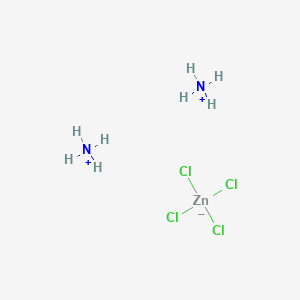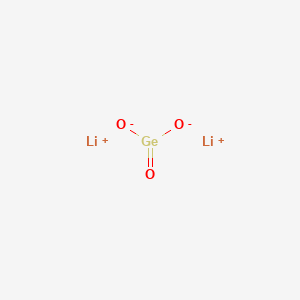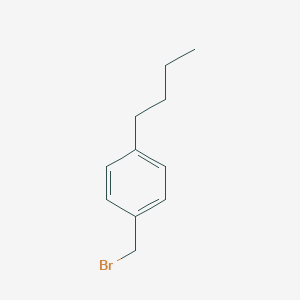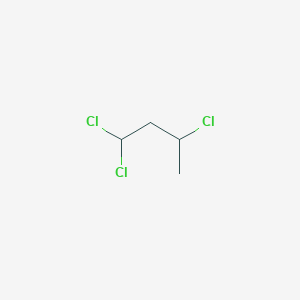
1,1,3-Trichlorobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3-Trichlorobutane is an organic compound that belongs to the family of chlorinated hydrocarbons. It is a colorless liquid with a strong odor and is used in various industrial applications. This compound is mainly used as a solvent, intermediate in the production of other chemicals, and as a reagent in organic synthesis.
作用机制
The mechanism of action of 1,1,3-Trichlorobutane is not well understood. However, it is believed to act as an alkylating agent, reacting with DNA and other cellular components. This can lead to mutations and other genetic changes that can affect cell function and growth.
生化和生理效应
1,1,3-Trichlorobutane has been shown to have toxic effects on various organisms. It is known to cause liver damage, kidney damage, and reproductive toxicity in animals. It is also a suspected carcinogen, with studies showing an increased incidence of liver tumors in rats exposed to the compound. The compound has also been shown to have neurotoxic effects, causing damage to the nervous system.
实验室实验的优点和局限性
1,1,3-Trichlorobutane is a useful reagent in organic synthesis, with many advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. However, it is also highly toxic and requires careful handling and disposal. It can also be difficult to work with due to its strong odor and potential for contamination.
未来方向
There are many potential future directions for research on 1,1,3-Trichlorobutane. One area of interest is the development of safer and more efficient methods of synthesis. Another area of research is the study of the compound's effects on human health and the environment. This could involve further studies on the compound's toxicity and carcinogenicity, as well as investigations into its potential for environmental contamination. Additionally, the compound's potential as a reagent in new areas of organic synthesis could be explored, leading to the development of new drugs, polymers, and other materials.
合成方法
The most common method of synthesis of 1,1,3-Trichlorobutane is through the reaction of 1,3-butadiene with chlorine gas. The reaction takes place in the presence of a catalyst, usually iron or aluminum chloride. The reaction produces a mixture of isomers, and the desired isomer can be separated through distillation.
科学研究应用
1,1,3-Trichlorobutane has been widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and polymers. It is also used in the production of flame retardants, plasticizers, and surfactants. The compound has been studied extensively for its chemical properties and reactions.
属性
CAS 编号 |
13279-87-3 |
|---|---|
产品名称 |
1,1,3-Trichlorobutane |
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC 名称 |
1,1,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)2-4(6)7/h3-4H,2H2,1H3 |
InChI 键 |
GSBUVYHAANRCNO-UHFFFAOYSA-N |
SMILES |
CC(CC(Cl)Cl)Cl |
规范 SMILES |
CC(CC(Cl)Cl)Cl |
其他 CAS 编号 |
13279-87-3 |
同义词 |
1,1,3-trichlorobutane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




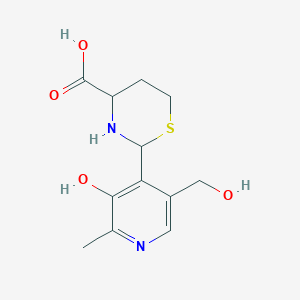
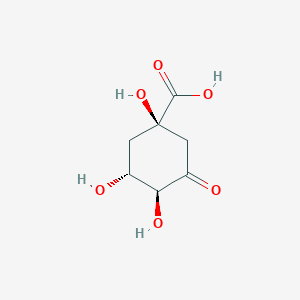
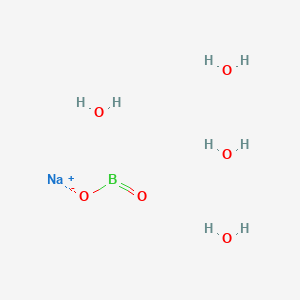
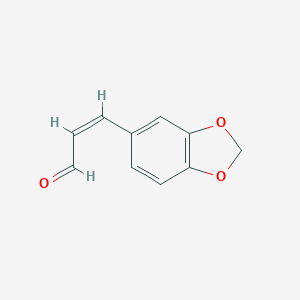
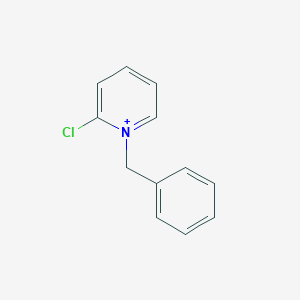
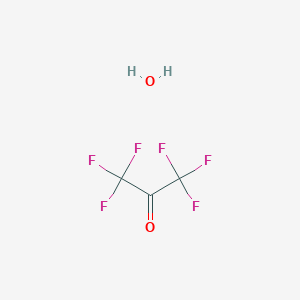
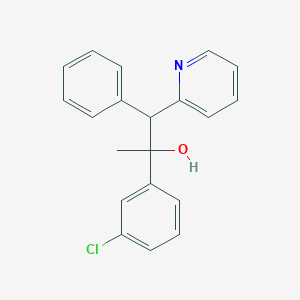
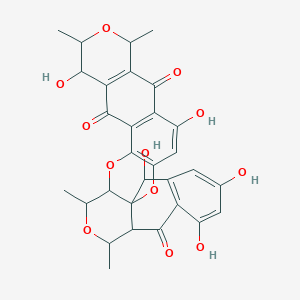

![Methyl-[(2E,4E)-5-(N-methylanilino)penta-2,4-dienylidene]-phenylazanium;hydrochloride](/img/structure/B76335.png)
